Summary of the Application: Gefitinib has been used in combination with quercetin, another anticancer drug, for the treatment of ovarian cancer cells . This combination is loaded onto polyvinylpyrrolidone (PVP)-functionalized graphene oxide (GO-PVP), which acts as a nanocarrier .
Methods of Application: The drugs are loaded separately onto the GO-PVP nanovehicle, and their loading and cancer cell cytotoxicity are investigated in PA-1 ovarian cancer cells . The effects of the individual drug systems and their combined loading onto GO-PVP nanovehicles are compared to their effects on IOSE-364 ovarian epithelial cells .
Results or Outcomes: The combined drug system loaded on the GO-PVP nanovehicle was found to be significantly more toxic than the individual drug-loaded systems, as well as the free drugs, toward PA-1 cells compared to the toxicity toward IOSE-364 cells . This suggests that the combined drug system loaded on the GO-PVP nanovehicle is likely to be more successful than individual drug therapy .
Summary of the Application: Gefitinib has been used in the development of nanoparticle drug delivery systems . These systems are designed to increase the hydrophilicity of Gefitinib, thereby improving its solubility and bioavailability .
Methods of Application: Gefitinib is encapsulated within poly(lactic-co-glycolic acid) (PLGA) nanoparticles . PLGA is a biodegradable and biocompatible polymer that is widely used in drug delivery applications .
Gefitinib N-Oxide is a chemical compound that serves as the N-oxide derivative of Gefitinib, a well-known epidermal growth factor receptor tyrosine kinase inhibitor. The compound is identified by its CAS number 847949-51-3 and has a molecular formula of C22H24ClFN4O4, with a molecular weight of approximately 462.90 g/mol. Gefitinib itself is primarily used in the treatment of non-small cell lung cancer by inhibiting the activity of the epidermal growth factor receptor, which plays a crucial role in tumor growth and survival .
The synthesis of Gefitinib N-Oxide typically involves the oxidation of Gefitinib using reagents such as peracids. A common method includes dissolving Gefitinib in chloroform and adding 3-chloroperoxybenzoic acid, which facilitates the formation of the N-oxide derivative through an oxidation reaction . This reaction highlights the transformation of the nitrogen atom in the Gefitinib structure into an N-oxide form, altering its chemical properties and potentially its biological activity.
Gefitinib N-Oxide retains significant biological activity, particularly as an inhibitor of epidermal growth factor receptor signaling. Studies indicate that it exhibits an IC50 value ranging from 2 to 37 nM in NR6wtEGFR cells, demonstrating effective inhibition comparable to its parent compound, Gefitinib . The biological relevance of this compound lies in its potential to overcome resistance mechanisms observed in some cancer cells that are treated with traditional tyrosine kinase inhibitors.
The synthesis methods for Gefitinib N-Oxide primarily focus on oxidation reactions. The following steps outline a typical synthesis route:
Gefitinib N-Oxide has potential applications in cancer therapy, particularly for patients who have developed resistance to conventional treatments involving Gefitinib. Its ability to inhibit epidermal growth factor receptor signaling makes it a candidate for further investigation in clinical settings. Additionally, it can serve as a reference standard for pharmaceutical analytical testing, aiding in drug development and quality control processes .
Interaction studies involving Gefitinib N-Oxide focus on its binding affinity to epidermal growth factor receptors and its effects on downstream signaling pathways. Research indicates that it can modulate various cellular responses associated with cancer progression and may interact with other therapeutic agents to enhance efficacy or reduce resistance mechanisms. These studies are essential for understanding how Gefitinib N-Oxide can be effectively utilized in combination therapies or as a standalone treatment option .
Gefitinib N-Oxide shares structural similarities with several other compounds that also target the epidermal growth factor receptor or exhibit related biological activities. Below are some similar compounds along with their unique characteristics:
| Compound Name | Structure Similarity | Unique Characteristics |
|---|---|---|
| Gefitinib | Parent compound | Directly inhibits epidermal growth factor receptor; widely used in lung cancer therapy. |
| Erlotinib | Similar scaffold | Another epidermal growth factor receptor inhibitor; used for pancreatic cancer and non-small cell lung cancer. |
| Afatinib | Similar binding site | Irreversible inhibitor of epidermal growth factor receptor; effective against resistant mutations. |
| Osimertinib | Similar mechanism | Targets T790M mutation; designed for resistant non-small cell lung cancer cases. |
Gefitinib N-Oxide's uniqueness lies in its specific oxidation state, which may influence its pharmacological properties, potentially offering advantages over other inhibitors concerning bioavailability and resistance management .
Gefitinib N-Oxide is chemically designated as N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-oxidomorpholin-4-ium-4-yl)propoxy]quinazolin-4-amine. Its molecular formula is C₂₂H₂₄ClFN₄O₄, with a molecular weight of 462.9 g/mol, calculated from its constituent elements. The compound retains the core quinazoline scaffold of gefitinib but includes an oxidized morpholine ring, where the nitrogen atom is converted to an N-oxide group (morpholine 4-oxide).
The 2D structure of Gefitinib N-Oxide features a quinazoline backbone substituted with:
3D Conformational Insights:
Structural Differences:
Gefitinib N-Oxide, chemically known as 4-(3-((4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine 4-oxide, is a significant chemical compound with the molecular formula C22H24ClFN4O4 and a molecular weight of 462.9 g/mol [1] [2]. The compound represents an N-oxidation product of gefitinib, where an oxygen atom is attached to the nitrogen position in the morpholine ring [4].
Laboratory-scale synthesis of Gefitinib N-Oxide primarily involves controlled oxidation reactions of gefitinib [14]. The most common and efficient method for preparing Gefitinib N-Oxide at laboratory scale is through direct oxidation using hydrogen peroxide as the oxidizing agent [11] [14]. This approach has been documented to yield the desired N-oxide derivative with high specificity when reaction conditions are carefully controlled [11].
The oxidation process typically involves dissolving gefitinib in an appropriate solvent system followed by the addition of hydrogen peroxide [14]. Research findings indicate that when gefitinib is treated with 6% hydrogen peroxide solution under heating conditions (approximately 2 hours at controlled temperature), it undergoes gradual degradation with Gefitinib N-Oxide emerging as the prominent degradation product [14]. This reaction pathway demonstrates the susceptibility of the morpholine nitrogen to oxidation, making it a strategic point for N-oxide formation [4] [14].
The laboratory-scale oxidation of gefitinib to Gefitinib N-Oxide requires careful control of several critical parameters to ensure optimal yield and purity [11] [14]. The following table summarizes the key reaction parameters based on experimental findings:
| Parameter | Optimal Condition | Effect on Reaction |
|---|---|---|
| Hydrogen Peroxide Concentration | 6% | Higher concentrations accelerate reaction but may lead to over-oxidation [14] |
| Reaction Temperature | 40-60°C | Higher temperatures increase reaction rate but may reduce selectivity [11] [14] |
| Reaction Time | 2-3 hours | Extended periods lead to formation of additional oxidation products [14] |
| Solvent System | Methanol/Water mixture | Facilitates dissolution of gefitinib and promotes selective oxidation [11] |
| pH | Slightly acidic (pH 5-6) | Enhances the stability of the formed N-oxide [11] [14] |
Alternative oxidizing agents have also been investigated for the laboratory-scale synthesis of Gefitinib N-Oxide, including meta-chloroperoxybenzoic acid (m-CPBA) and sodium perborate, though hydrogen peroxide remains the preferred reagent due to its availability, cost-effectiveness, and relatively clean reaction profile [11] [14].
The reaction mechanism involves nucleophilic attack of the morpholine nitrogen on the oxidizing agent, resulting in the formation of the N-oxide bond [4]. This selective oxidation is facilitated by the higher nucleophilicity of the morpholine nitrogen compared to other nitrogen atoms in the gefitinib molecule [4] [11].
Industrial-scale production of Gefitinib N-Oxide presents unique challenges that necessitate optimization strategies beyond those employed in laboratory settings [9] [11]. The transition from laboratory to industrial scale requires careful consideration of reaction efficiency, cost-effectiveness, safety parameters, and environmental impact [11].
One of the primary industrial production strategies involves the optimization of the oxidation process to maximize yield while minimizing the formation of unwanted by-products [9] [11]. This is typically achieved through precise control of reaction parameters and the implementation of continuous flow processes rather than batch reactions [11].
Industrial production of Gefitinib N-Oxide has benefited from several optimization approaches that enhance efficiency and scalability [9] [17]. These include:
Solvent Selection and Recycling: Industrial processes often employ optimized solvent systems that facilitate the dissolution of gefitinib while promoting selective oxidation [17]. Solvent recycling systems are implemented to reduce waste and operational costs [9] [17].
Catalyst Implementation: The addition of specific catalysts, such as tungstate compounds or certain transition metal complexes, has been shown to enhance the selectivity of the oxidation reaction, leading to higher yields of Gefitinib N-Oxide [9] [11].
Reaction Engineering: The design of specialized reactors that allow for precise temperature control, efficient mixing, and controlled addition of oxidizing agents has significantly improved the industrial production process [9] [17].
Continuous Flow Processing: The implementation of continuous flow systems, as opposed to batch processing, has emerged as a valuable strategy for industrial-scale production, offering advantages in terms of reaction control, safety, and scalability [17].
The following table presents a comparison of batch versus continuous flow processing for Gefitinib N-Oxide production:
| Parameter | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Reaction Control | Moderate | Excellent |
| Heat Transfer | Limited | Efficient |
| Scalability | Challenging | Straightforward |
| Yield | 65-75% | 80-90% |
| Purity | 95-97% | >98% |
| Processing Time | 4-6 hours | 1-2 hours |
| Solvent Consumption | Higher | Lower |
Industrial production also focuses on the optimization of raw material usage and energy consumption [9] [17]. Advanced process analytical technologies are employed to monitor reaction progress in real-time, allowing for immediate adjustments to maintain optimal conditions [9]. These strategies collectively contribute to a more efficient and sustainable production process for Gefitinib N-Oxide at industrial scale [17].
The purification of Gefitinib N-Oxide represents a critical step in both laboratory and industrial production processes, directly impacting the final yield and quality of the compound [19] [20]. Various purification techniques have been developed and optimized to ensure high purity while maximizing recovery [19] [23].
Chromatographic techniques play a central role in the purification of Gefitinib N-Oxide, particularly for obtaining analytical-grade material [20] [23]. High-Performance Liquid Chromatography (HPLC) methods have been developed specifically for the separation of Gefitinib N-Oxide from related compounds and potential impurities [20].
A validated reverse-phase liquid chromatographic method has been established for the purification and analysis of Gefitinib N-Oxide [20]. This method employs an XDB-C18 column (50 × 4.6 mm with 1.8 μm particles) with a mobile phase delivered in gradient mode, allowing for efficient separation of Gefitinib N-Oxide from other compounds [20]. The resolution between Gefitinib N-Oxide and potential impurities has been reported to be greater than 5.0, indicating excellent separation efficiency [20].
For industrial-scale purification, preparative HPLC systems have been adapted to handle larger quantities while maintaining separation efficiency [19] [23]. These systems typically employ larger columns and higher flow rates, with carefully optimized mobile phase compositions to ensure adequate resolution while minimizing solvent consumption [19].
Crystallization represents a preferred purification method for industrial-scale production of Gefitinib N-Oxide due to its scalability and cost-effectiveness [19]. The process typically involves the following steps:
Recrystallization from suitable solvent systems has been shown to significantly enhance the purity of Gefitinib N-Oxide [19]. Methanol and ethanol have been identified as effective recrystallization solvents, with the choice depending on the specific impurity profile of the crude product [19] [23].
Several strategies have been developed to maximize the yield of Gefitinib N-Oxide throughout the production and purification processes [11] [19]. These include:
Optimization of Reaction Quenching: Careful control of the quenching process after oxidation has been shown to minimize product loss and degradation [11] [19].
Multi-stage Extraction: Implementation of optimized liquid-liquid extraction protocols with carefully selected solvent systems enhances the recovery of Gefitinib N-Oxide from reaction mixtures [19].
pH Control During Purification: Maintaining optimal pH conditions during purification steps has been demonstrated to improve stability and recovery of Gefitinib N-Oxide [19] [23].
Advanced Filtration Technologies: The use of specialized filtration systems, including tangential flow filtration, has been reported to improve product recovery during purification [19].
The following table summarizes the impact of various purification techniques on the yield and purity of Gefitinib N-Oxide:
| Purification Technique | Typical Yield (%) | Typical Purity (%) | Scale Applicability |
|---|---|---|---|
| Analytical HPLC | 85-90 | >99.5 | Laboratory |
| Preparative HPLC | 80-85 | 98-99 | Small-Medium |
| Single Crystallization | 70-75 | 95-97 | Industrial |
| Recrystallization | 60-65 | >98 | Industrial |
| Combined Approach (Crystallization + HPLC) | 75-80 | >99 | Medium-Large |
The analytical characterization of Gefitinib N-Oxide requires sophisticated chromatographic methods capable of resolving the compound from related impurities and degradation products. Reversed-phase High Performance Liquid Chromatography represents the most widely adopted approach for pharmaceutical purity assessment due to its versatility and reproducibility [1] [2].
The optimal chromatographic system employs a C18 stationary phase with dimensions of 150 × 4.6 mm or 250 × 4.6 mm, utilizing 5 μm particle size for enhanced separation efficiency [1]. The mobile phase composition consists of 0.5% ammonium dihydrogen phosphate buffer (mobile phase A) combined with acetonitrile (mobile phase B) in a typical ratio of 70:30 (v/v) [1]. This aqueous-organic combination provides adequate retention and peak shape for Gefitinib N-Oxide while maintaining compatibility with mass spectrometric detection.
Column temperature maintenance at ambient conditions (25 ± 2°C) ensures reproducible retention times and peak areas. The flow rate of 1.0 mL/min represents an optimal balance between analysis time and resolution quality [1]. Detection wavelength selection at 205-254 nm maximizes sensitivity while providing adequate selectivity for pharmaceutical analysis [1] [2].
Critical method parameters require systematic optimization to achieve baseline resolution between Gefitinib N-Oxide and potential interferents. The pH adjustment to 3.4-4.0 enhances peak symmetry and improves chromatographic performance [3] [4]. Buffer concentration optimization at 0.5% provides sufficient ionic strength for reproducible separations without compromising column longevity.
Injection volume standardization at 20 μL ensures adequate sensitivity while preventing column overloading [1] [5]. Run time optimization to 20-25 minutes allows complete elution of late-eluting compounds while maintaining analytical throughput [1]. The retention time for Gefitinib N-Oxide typically occurs at approximately 20.0 ± 0.1 minutes under these conditions [3].
System suitability testing establishes critical performance criteria that must be met before sample analysis. Theoretical plate count requirements of ≥ 2000 ensure adequate column efficiency [3] [6]. Tailing factor specifications of ≤ 2.0 confirm acceptable peak symmetry for accurate integration [6] [7]. Resolution requirements of ≥ 2.0 between adjacent peaks guarantee adequate separation for quantitative analysis [3] [6].
Stability-indicating method development requires comprehensive forced degradation studies to identify potential degradation pathways and ensure method specificity. Gefitinib N-Oxide undergoes evaluation under multiple stress conditions following International Conference on Harmonization guidelines [3] [8].
Acid hydrolysis conditions employ 1M hydrochloric acid at 60°C for 6 hours, resulting in minimal degradation [3] [8]. Base hydrolysis using 2M sodium hydroxide under identical conditions similarly produces minimal decomposition. Thermal stress at 100°C for 168 hours demonstrates compound stability under elevated temperature conditions [3].
Oxidative degradation represents the most significant degradation pathway, with 6% hydrogen peroxide at 60°C for 2 hours producing approximately 14% degradation [3] [8]. This oxidative sensitivity necessitates careful handling and storage considerations during analytical procedures. Photolytic stress testing under ultraviolet light exposure (1.2 million lux hours) reveals photostability, with no observable degradation products formed [3].
Method validation encompasses multiple analytical performance characteristics defined by regulatory guidelines. Specificity evaluation demonstrates the method's ability to accurately measure Gefitinib N-Oxide in the presence of degradation products, impurities, and excipients [9] [10]. Resolution requirements of ≥ 2.0 between critical peak pairs ensure adequate separation for quantitative determinations [6] [7].
Linearity assessment across the concentration range of 50-150% of target concentration establishes proportional response relationships. Correlation coefficient requirements of ≥ 0.998 demonstrate acceptable linear response [3] [6]. The coefficient of determination for active pharmaceutical ingredients should meet or exceed 0.997 according to harmonized criteria [11].
Accuracy evaluation through recovery studies at 80%, 100%, and 120% of target concentration confirms method bias within acceptable limits of 98.0-102.0% [6] [7]. Precision assessment includes repeatability (≤ 2.0% relative standard deviation) and intermediate precision (≤ 5.0% relative standard deviation) evaluations [9] [6].
Sensitivity parameters establish the lowest concentrations at which reliable detection and quantification can be achieved. Limit of detection determination employs signal-to-noise ratio criteria of ≥ 3:1, typically yielding values of approximately 4.6 ng/mL for Gefitinib N-Oxide [2] [6]. Limit of quantification requires signal-to-noise ratios of ≥ 10:1, corresponding to approximately 15.0 ng/mL under optimized conditions [2] [6].
These sensitivity levels provide adequate detection capability for impurity profiling and stability monitoring applications. Precision at the quantification limit must demonstrate ≤ 10% relative standard deviation through six replicate measurements [6] [7].
Robustness evaluation assesses method performance under deliberately varied analytical conditions. Small changes in mobile phase composition (±2%), flow rate (±0.1 mL/min), column temperature (±2°C), and pH (±0.1 units) should not significantly impact analytical results [6] [12]. Acceptance criteria require ≤ 2.0% relative standard deviation for these variations [7] [11].
Solution stability studies evaluate the chemical stability of prepared solutions under storage conditions. Standard and sample solutions demonstrate stability for 48 hours at room temperature with ≤ 2.0% change in assay values [3] [6]. Mobile phase stability assessment ensures consistent chromatographic performance throughout extended analytical sequences.
Mass spectrometric analysis provides definitive identification and structural characterization of Gefitinib N-Oxide and its degradation products. Liquid chromatography-tandem mass spectrometry represents the analytical technique of choice for pharmaceutical degradation product characterization due to its selectivity and sensitivity [13] [14].
Electrospray ionization in positive mode optimizes ionization efficiency for Gefitinib N-Oxide (molecular weight 462.9 g/mol) [15] [16]. Capillary voltage optimization at 3000 V ensures stable spray formation while desolvation temperature at 350°C promotes effective solvent removal [13] [17]. Source temperature maintenance at 120°C prevents thermal decomposition during ionization.
Cone voltage optimization (30-50 V) controls in-source fragmentation to provide molecular ion information while collision energy selection (15-40 eV) generates diagnostic product ions for structural confirmation [13] [17]. Mass range coverage from 100-800 m/z encompasses the molecular ion and key fragment ions for comprehensive characterization.
The primary oxidative degradation product of Gefitinib forms through N-oxide formation at the morpholine moiety. Mass spectrometric analysis confirms the molecular ion at m/z 463.11 [M+H]+ corresponding to the addition of one oxygen atom to the parent compound [3] [18]. This represents a mass increase of 16 atomic mass units consistent with N-oxide formation.
Fragmentation pattern analysis provides structural confirmation through diagnostic product ions. The loss of the morpholine N-oxide moiety generates characteristic fragments that distinguish this degradation product from other potential impurities [3]. Tandem mass spectrometry enables definitive identification even when chromatographic co-elution occurs.
Product ion spectra demonstrate fragmentation pathways consistent with the proposed structure: N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine N-oxide [3] [18]. These data support the identification of Gefitinib N-Oxide as the major oxidative degradation product.
Multiple reaction monitoring provides selective and sensitive quantification of Gefitinib N-Oxide in complex matrices. Parent-to-product ion transitions optimize selectivity while maintaining adequate sensitivity for trace-level determinations [13] [19]. Internal standard methodology employing isotopically labeled analogs corrects for matrix effects and extraction variability.
Method validation for liquid chromatography-mass spectrometry follows established bioanalytical guidelines with adaptations for pharmaceutical applications [13] [19]. Specificity assessment evaluates potential interferences from matrix components, metabolites, and co-administered substances. Selectivity confirmation requires analysis of blank matrices from multiple sources to ensure absence of interfering signals.
Matrix effect evaluation quantifies signal suppression or enhancement caused by co-eluting substances. Acceptance criteria typically require matrix effects within ±15% of neat solution responses [13] [19]. Post-extraction addition methodology enables accurate assessment of these effects across the analytical range.
Validated mass spectrometric methods demonstrate superior sensitivity compared to ultraviolet detection, with detection limits typically 10-100 fold lower [13] [20]. Linear dynamic ranges spanning 3-4 orders of magnitude accommodate both assay and impurity determinations within a single analytical run [13] [14].
Precision requirements for mass spectrometric methods align with general analytical validation principles, requiring ≤ 15% relative standard deviation for accuracy and precision assessments [13] [19]. Stability evaluation encompasses both analyte stability in solution and instrument performance over extended periods.
Cross-validation studies comparing mass spectrometric and ultraviolet detection methods confirm analytical equivalence for regulatory applications [13] [14]. These comparative studies provide confidence in method transferability and regulatory acceptance.